2-(Hexyloxy)benzaldehyde
Overview
Description
2-(Hexyloxy)benzaldehyde is a compound that can be inferred to have a benzaldehyde core structure with a hexyloxy substituent. While the provided papers do not directly discuss 2-(Hexyloxy)benzaldehyde, they do provide insights into the chemistry of related benzaldehyde derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the asymmetric benzoyloxylation of aldehydes catalyzed by (S)-2-(triarylmethyl)pyrrolidines provides a pathway to optically active alpha-benzoyloxyaldehydes, which are valuable chiral building blocks . Additionally, regio-selective formylation has been used to synthesize deuterated and carbon-13 labeled benzaldehydes, indicating the versatility of synthetic approaches for functionalized benzaldehydes . These methods could potentially be adapted for the synthesis of 2-(Hexyloxy)benzaldehyde by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, as well as X-ray crystallography . These techniques can help determine the geometry and electronic structure of the molecule. For example, the presence of intra- and intermolecular hydrogen bonding and the planarity of the molecule can be assessed . Density functional theory (DFT) calculations can also be employed to optimize molecular structures and predict properties .
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions. The Cannizzaro reaction, where benzaldehyde is transformed into benzyl alcohol and benzoate under basic conditions, is one such reaction . Additionally, benzaldehydes can condense with amines to form Schiff bases, which can undergo further reactions such as the Amadori rearrangement . These reactions are relevant to the potential reactivity of 2-(Hexyloxy)benzaldehyde with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups and molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity and physical properties such as solubility and boiling point. The nonlinear optical properties of benzaldehyde imines have been studied, indicating that these compounds can have significant second-order nonlinear optical responses . The solvatochromic behavior of azo-benzaldehyde derivatives suggests that solvent interactions can significantly impact the spectroscopic properties of these molecules .
Scientific Research Applications
- Summary of the Application: 2-(Hexyloxy)benzaldehyde is used in the synthesis of benzimidazoles, which are biologically active compounds. They are also used as ligands in constructing cyclometalated iridium(III) and ruthenium(II) complexes for organic light-emitting diodes and photosensitizers in dye-sensitized solar cells .
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 2-(Hexyloxy)benzaldehyde could potentially be used in reactions involving free radicals. Furthermore, the susceptibility of alkyl side-chains to oxidative reactions also suggests potential applications in oxidation reactions .
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 2-(Hexyloxy)benzaldehyde could potentially be used in reactions involving free radicals. Furthermore, the susceptibility of alkyl side-chains to oxidative reactions also suggests potential applications in oxidation reactions .
properties
IUPAC Name |
2-hexoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOIDROUJIGQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221865 | |
Record name | 2-(Hexyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexyloxy)benzaldehyde | |
CAS RN |
7162-59-6 | |
Record name | 2-(Hexyloxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7162-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Hexyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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